2-(3-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an indole ring, a sulfonyl group, an amide group, and a dimethylamino group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing compounds with similar functional groups involve reactions such as nucleophilic substitution, acylation, and cyclization .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis, the sulfonyl group could participate in substitution reactions, and the indole ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the compound’s molecular structure. These properties are typically determined experimentally .Scientific Research Applications
Erythroleukemic Differentiation Inducers
Research into the structural relationship between planar-polar compounds and their ability to induce erythroid differentiation in murine erythroleukemia cells highlights the significance of molecular design in therapeutic applications. The study by Reuben et al. (1978) explores how polymethylene chains with terminal substitutions affect inducing activity, emphasizing the importance of hydrophilic and hydrophobic molecule portions and the flexibility of the polymethylene chain for maximal activity. Such findings underscore the potential of carefully designed molecules, like the one , in differentiation-based therapies (Reuben et al., 1978).
Serotonin Receptor Agonist Properties
Further research into 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines, including their synthesis and testing for binding affinities to cloned serotonin receptors, illuminates the compound's relevance in neurological studies. Barf et al. (1996) found that these compounds exhibit varying degrees of agonist activity, which could inform the development of treatments for neurological disorders, highlighting the versatility of sulfonyl-containing compounds in targeting receptor subtypes (Barf et al., 1996).
Novel Antimicrobial Agents
The synthesis and evaluation of novel heterocycles, as explored by Darwish et al. (2014), demonstrate the antimicrobial potential of molecules incorporating a sulfamoyl moiety. This research indicates the broad applicability of such compounds in developing new antimicrobial agents, offering insights into how modifications to the molecular structure can influence antibacterial and antifungal activities (Darwish et al., 2014).
Cancer Detection Using Optical Imaging
The development of water-soluble near-infrared dyes for cancer detection, as researched by Pham et al. (2005), represents another significant application. These dyes, with enhanced quantum yield and bioconjugation selectivity, demonstrate the potential of sulfonyl-containing compounds in biomedical imaging and molecular diagnostics, providing a non-invasive approach to cancer detection (Pham et al., 2005).
Future Directions
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse molecular and cellular effects.
Properties
IUPAC Name |
2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-5-26(6-2)24(29)15-27-14-22(20-9-7-8-10-21(20)27)32(30,31)16-23(28)25-19-12-17(3)11-18(4)13-19/h7-14H,5-6,15-16H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJGNHLKHOHUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.